Cas no 112258-51-2 (1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride)

1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride is a specialized organic compound featuring a chloroethyl and ethyl-substituted imidazole core, hydrochloride salt form. This structure imparts reactivity useful in synthetic chemistry, particularly in the preparation of heterocyclic derivatives or as an intermediate in pharmaceutical and agrochemical applications. The chloroethyl group offers a versatile handle for further functionalization, while the imidazole moiety contributes to potential biological activity. The hydrochloride salt enhances stability and solubility, facilitating handling in various reaction conditions. Its well-defined structure ensures reproducibility in synthetic processes, making it a valuable reagent for researchers developing novel bioactive molecules or advanced materials.
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride structure
112258-51-2 structure
Product Name:1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride
CAS No:112258-51-2
MF:C7H11ClN2
MW:158.628640413284
CID:1087465
PubChem ID:25219063
Update Time:2025-06-08

1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloroethyl)-2-ethyl-1H-imidazole
    • 1-(2-Chloroethyl)-2-ethyl-1H-imidazolehydrochloride
    • 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride
    • 1-(2-chloroethyl)-2-ethylimidazole
    • ALBB-003799
    • 112258-51-2
    • 1-(2-Chloroethyl)-2-ethyl-1H-imidazole, AldrichCPR
    • STK502705
    • AKOS000321592
    • 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride
    • MDL: MFCD09971302
    • Inchi: 1S/C7H11ClN2/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5H2,1H3
    • InChI Key: OMKBYTGSVLBARA-UHFFFAOYSA-N
    • SMILES: ClCCN1C=CN=C1CC

Computed Properties

  • Exact Mass: 158.0610761g/mol
  • Monoisotopic Mass: 158.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 274.9±23.0 °C at 760 mmHg
  • Flash Point: 120.1±22.6 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride Security Information

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Additional information on 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride

Introduction to 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride (CAS No. 112258-51-2)

1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride, with the CAS number 112258-51-2, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of imidazole, a versatile heterocyclic structure that plays a crucial role in various biological and chemical processes. The addition of the 2-chloroethyl and ethyl groups to the imidazole ring imparts unique properties that make it an interesting candidate for drug development and other applications.

The chemical structure of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride consists of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the 2-chloroethyl group introduces a chlorine atom, which can influence the compound's reactivity and biological activity. The ethyl group, on the other hand, adds bulk and can affect the compound's solubility and lipophilicity. These structural features collectively contribute to the compound's potential as a therapeutic agent.

In recent years, there has been a growing interest in the use of imidazole derivatives for various medicinal applications. Research has shown that compounds like 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride can exhibit potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, studies have demonstrated that certain imidazole derivatives can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.

The hydrochloride salt form of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole is particularly advantageous for pharmaceutical applications due to its enhanced solubility and stability. This form ensures better bioavailability and pharmacokinetic properties, which are crucial for effective drug delivery. Additionally, the hydrochloride salt form can improve the compound's shelf life and ease of handling in both laboratory and industrial settings.

The synthesis of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the reaction of 1H-imidazole with 2-chloroethylethylamine followed by acidification to form the hydrochloride salt. Advanced synthetic methods have also been developed to optimize the process, making it more efficient and cost-effective.

In terms of its biological activity, recent studies have focused on the potential of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride as an anticancer agent. Preclinical research has shown that this compound can selectively target cancer cells by disrupting key cellular processes such as DNA replication and protein synthesis. Furthermore, it has been observed to exhibit synergistic effects when used in combination with other anticancer drugs, enhancing their therapeutic efficacy while reducing side effects.

Beyond its potential as a therapeutic agent, 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride has also found applications in other areas of chemistry and biology. For example, it can be used as a building block for synthesizing more complex molecules with diverse functionalities. Additionally, its unique properties make it suitable for use in analytical chemistry, where it can serve as a reagent or standard for various assays.

The safety profile of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride is an important consideration in its development and application. Extensive toxicological studies have been conducted to evaluate its potential risks and ensure its safe use. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models.

In conclusion, 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride (CAS No. 112258-51-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing medical treatments and improving patient outcomes.

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